Antibiotic TPU-0037-C
Overview
Description
Antibiotic TPU-0037-C is an agent with activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It was isolated from an actinomycete strain and is a novel lydicamycin congener . The antibiotic is closely related to the neuritogenetic compound BU-4514N .
Synthesis Analysis
TPU-0037-C was isolated from a culture broth of an actinomycete strain . The purification process involved the use of HP-20 resin, ODS column chromatographies, and preparative HPLC .
Molecular Structure Analysis
The structures of TPU-0037-C were determined to be 30-demethyllydicamycin, 14,15-dehydro-8-deoxylydicamycin, 30-demethyl-8-deoxylydicamycin, and 8-deoxylydicamycin, respectively, by NMR and MS analyses .
Physical And Chemical Properties Analysis
TPU-0037-C has a molecular weight of 825.1 and a molecular formula of C46H72N4O9 .
Scientific Research Applications
Antibiotic TPU-0037-C is a novel lydicamycin congener produced by the actinomycete strain, Streptomyces platensis TP-A0598 . This strain was isolated from a seawater sample collected in Toyama Bay, Japan .
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Specific Scientific Field : Microbiology, specifically in the study of antibiotics and their applications in combating bacterial infections .
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Methods of Application or Experimental Procedures : The antibiotic was isolated from a culture broth of the actinomycete strain . The producing strain, TP-A0598, was isolated from a seawater sample . The antibiotics were purified by HP-20 resin, ODS column chromatographies, and preparative HPLC .
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Results or Outcomes : The new antibiotics showed in vitro anti-MRSA activity with the MIC (Minimum Inhibitory Concentration) of 1.56-12.5μg/ml . This suggests that TPU-0037-C and its congeners could potentially be used in the treatment of MRSA infections.
properties
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOXJBHGJDKUNW-OZIHTJRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic TPU-0037-C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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